molecular formula C12H10BrClN2O B2715135 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide CAS No. 1178734-86-5

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide

Cat. No. B2715135
CAS RN: 1178734-86-5
M. Wt: 313.58
InChI Key: GVAPNVUTINQAOH-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” is a chemical compound . The molecular formula of this compound is C12H10BrClN2O .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” can be represented by the SMILES string: c1cc(c(cc1Br)C(=O)NC2(CCC2)C#N)Cl . This indicates that the compound contains a benzamide group with bromine and chlorine substituents, and a cyclobutyl group with a nitrile substituent .


Physical And Chemical Properties Analysis

The average mass of “5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” is 313.578 Da, and the monoisotopic mass is 311.966492 Da .

Scientific Research Applications

1. Rufinamide Synthesis and Green Chemistry

Rufinamide, an antiepileptic drug, is synthesized using a compound structurally similar to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide. A recent study focused on the life cycle assessment of rufinamide synthesis, emphasizing the application of green chemistry principles and process optimizations, including the use of chlorides instead of bromides for azide formation (Ott, Borukhova, & Hessel, 2016).

2. Novel Heterocyclic Compounds Synthesis

Research has explored the synthesis of new heterocyclic compounds involving reactions with molecules similar to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide. For instance, a study reported the unexpected reactivity of o-nitrosophenol with alkyl bromides, leading to the formation of benzoxazoles and benzoxazines (Yao & Huang, 2010).

3. Benzamide Riboside in Cancer Research

Benzamide riboside, structurally related to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide, has been studied for its anticancer properties. It inhibits inosine 5'-monophosphate dehydrogenase, impacting the biosynthesis of guanylates in tumor cells. This compound has shown significant activity against human tumor cell lines (Jäger, Salamon, & Szekeres, 2002).

4. Antiarrhythmic Activity of Benzamides

Research into benzamides, which are chemically related to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide, has revealed their potential in developing antiarrhythmic drugs. Studies have synthesized and evaluated the antiarrhythmic activity of various benzamide derivatives in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).

5. Novel Benzofuran Analogues

The reaction of compounds like 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide with other chemicals has been studied to create new benzofuran analogues with potential pharmacological applications. These compounds have shown antimicrobial and other biological activities in preliminary screenings (Parameshwarappa, Basawaraj, & S.Sangapure, 2008).

properties

IUPAC Name

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O/c13-8-2-3-10(14)9(6-8)11(17)16-12(7-15)4-1-5-12/h2-3,6H,1,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPNVUTINQAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide

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